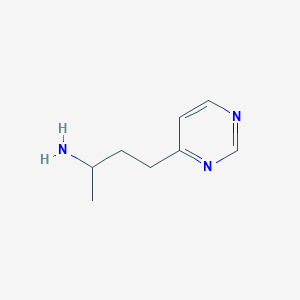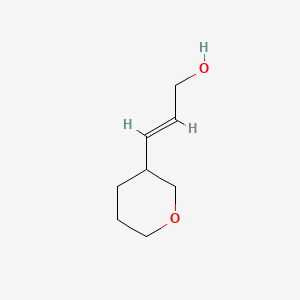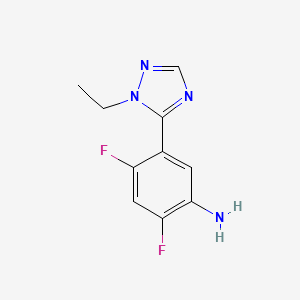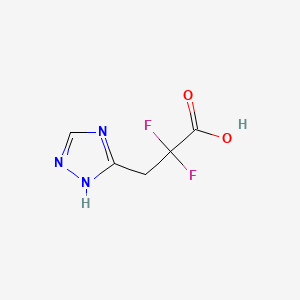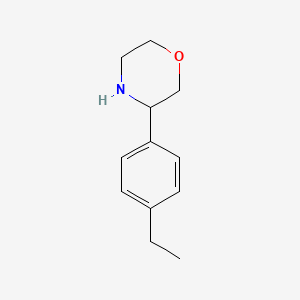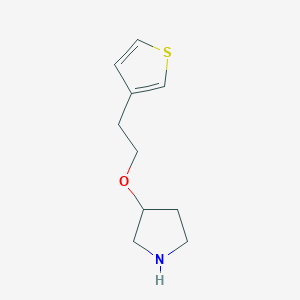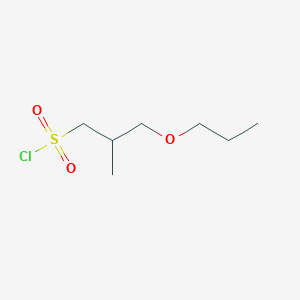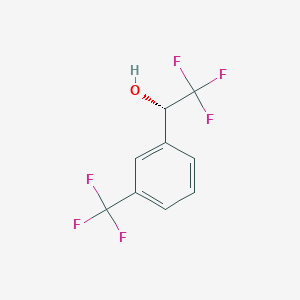![molecular formula C10H14F3NO5 B15310330 Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1-methyl-2-oxabicyclo[211]hexane-3-carboxylate, trifluoroacetic acid is a complex organic compound with a unique bicyclic structureIts structure includes a bicyclo[2.1.1]hexane ring system, which is a saturated bicyclic structure that has been increasingly incorporated into newly developed bio-active compounds .
Métodos De Preparación
The synthesis of Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space. The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of bio-active compounds. In medicine, it may be used in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity .
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Generally, its effects are mediated through its interaction with biological molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid can be compared with other similar compounds, such as other bicyclo[2.1.1]hexane derivatives. These compounds share a similar bicyclic structure but may differ in their functional groups and overall properties.
Propiedades
Fórmula molecular |
C10H14F3NO5 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-7-3-8(9,4-7)5(12-7)6(10)11-2;3-2(4,5)1(6)7/h5H,3-4,9H2,1-2H3;(H,6,7) |
Clave InChI |
XKFYQAWWBVKHRC-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C(O2)C(=O)OC)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


